molecular formula C13H19N3O7 B613847 molnupiravir CAS No. 2349386-89-4

molnupiravir

Cat. No.: B613847
CAS No.: 2349386-89-4
M. Wt: 329.31 g/mol
InChI Key: HTNPEHXGEKVIHG-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-4482, also known as molnupiravir, is an antiviral medication that inhibits the replication of certain RNA viruses. It is an oral prodrug of the antiviral ribonucleoside analog N-hydroxycytidine. MK-4482 was initially developed to treat influenza but gained prominence for its potential in treating COVID-19. It works by causing an accumulation of errors in the viral genome, leading to the inhibition of viral replication .

Scientific Research Applications

MK-4482 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Molnupiravir primarily targets the RNA-dependent RNA polymerase (RdRp) enzyme . This enzyme is responsible for replicating the viral genome during the replication process of certain types of viruses .

Mode of Action

This compound works by disrupting the normal function of the RdRp enzyme, causing it to make mistakes during the replication of the viral genome . It is a prodrug of the synthetic nucleoside derivative N4-hydroxycytidine and exerts its antiviral action by introducing copying errors during viral RNA replication .

Biochemical Pathways

This compound gets incorporated into RNA strands and mutates in random ways. As the virus duplicates with these mutations, over time, it causes more mutations that eventually kill the virus . This process is known as viral error catastrophe .

Pharmacokinetics

This compound is an orally bioavailable isopropylester cytidine analog . With improved oral bioavailability in non-human primates, it is hydrolyzed in vivo, and distributes into tissues where it becomes the active 5’-triphosphate form . Neither this compound nor its active metabolite NHC are inhibitors or inducers of major drug-metabolizing enzymes or inhibitors of major drug transporters .

Result of Action

The active form of this compound, NHC triphosphate, acts as a nucleoside analog that disrupts viral replication by causing mutations in the viral RNA, thereby inhibiting viral growth . This results in a significant reduction in the RNA titer .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as the presence of different SARS-CoV-2 variants . This compound has demonstrated similar potency against all major sars-cov-2 variants evaluated . Furthermore, no evidence of viral resistance to NHC was observed, supporting previous reports that NHC has a high barrier to developing resistance .

Biochemical Analysis

Biochemical Properties

Molnupiravir interacts with the RNA-dependent RNA polymerase (RdRp) enzyme, a key component in the synthesis of viral RNA . It induces RNA mutations during the replication of SARS-CoV-2 . The active form of this compound, N4-hydroxycytidine triphosphate (NHC-TP), serves as a competitive substrate for RdRp .

Cellular Effects

This compound has shown to inhibit the replication of SARS-CoV-2 in human lung tissue . It introduces errors into the viral genome, rendering virus replication incompetent .

Molecular Mechanism

This compound exerts its effects at the molecular level by disrupting the normal function of the RdRp enzyme . It causes the enzyme to make mistakes during the replication of the viral genome . This leads to an accumulation of mutations in the viral genome, inhibiting its replication .

Temporal Effects in Laboratory Settings

This compound reaches quantifiable concentration in 0.5 h between 600–1600 mg . It shows a biological half-life (t 1/2) of 7 h

Dosage Effects in Animal Models

In animal models, the administered doses of this compound were disproportionately higher than the dose recommended for human use . When adjusted for body surface area, over half of the doses of this compound used in the animal studies exceeded twice the human dose .

Metabolic Pathways

This compound is hydrolyzed to N4-hydroxycytidine, which distributes into tissues . Once inside cells, N4-hydroxycytidine is phosphorylated to the 5’-triphosphate form . N4-hydroxycytidine is primarily cleared by metabolism to uridine and cytidine, which then mix with the endogenous nucleotide pools .

Transport and Distribution

This compound is rapidly metabolized to NHC and then rapidly transformed in the fetus, placenta, amniotic fluid, and maternal blood . The transport of NHC in the placenta may not be subject to modulation by the equilibrative nucleoside transporter .

Subcellular Localization

It is known that the active form of this compound, N4-hydroxycytidine triphosphate (NHC-TP), is incorporated into the genome of RNA viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-4482 from cytidine involves a two-step process: selective enzymatic acylation followed by transamination. The first step is the esterification of cytidine, which is then followed by hydroxamination to yield the final product. This method has been successfully performed on a decagram scale, with an overall yield of 41% . Another route involves the direct transamination of cytidine with hydroxylamine, achieving a 75% overall yield .

Industrial Production Methods

The industrial production of MK-4482 focuses on optimizing the reaction conditions to ensure high yield and purity. The process involves large-scale enzymatic acylation and transamination, with careful control of reaction parameters such as temperature, pH, and solvent volumes .

Chemical Reactions Analysis

Types of Reactions

MK-4482 undergoes several types of chemical reactions, including:

    Esterification: The initial step in its synthesis involves the esterification of cytidine.

    Hydroxamination: The second step involves the hydroxamination of the esterified cytidine to form the final product.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is MK-4482 itself, with intermediate products being esterified cytidine and N-hydroxycytidine .

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: Another antiviral medication used to treat COVID-19. It is a nucleoside analog that inhibits viral RNA polymerase.

    Favipiravir: An antiviral drug that targets RNA viruses by inhibiting RNA polymerase.

    Ribavirin: A broad-spectrum antiviral that also targets RNA viruses.

Uniqueness of MK-4482

MK-4482 is unique in its mechanism of inducing lethal mutagenesis, which sets it apart from other antiviral medications like remdesivir and favipiravir. Its oral bioavailability and ability to reduce hospitalization and mortality rates in COVID-19 patients make it a valuable addition to the antiviral arsenal .

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNPEHXGEKVIHG-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028058
Record name Molnupiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Molnupiravir is hydrolyzed _in vivo_ to N4-hydroxycytidine, which is phosphorylated in tissue to the active 5’-triphosphate form, and incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine.
Record name Molnupiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2492423-29-5, 2349386-89-4
Record name Molnupiravir [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2492423295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molnupiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Molnupiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOLNUPIRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA84KI1VEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Molnupiravir exert its antiviral effect?

A1: this compound is a prodrug that, upon entering the body, is metabolized into its active form, β-D-N(4)-hydroxycytidine (NHC). NHC is further phosphorylated inside cells to NHC triphosphate (NHC-TP). NHC-TP acts as a deceptive substrate for viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral RNA. Incorporation of NHC-TP into the viral RNA leads to an accumulation of errors during replication, ultimately rendering the virus incapable of further replication []. This process is known as "lethal mutagenesis" [].

Q2: Does the timing of this compound administration impact its antiviral efficacy?

A2: Yes, preclinical studies suggest that early administration of this compound following infection leads to greater antiviral effects []. This is likely due to the relationship between treatment initiation, intracellular drug triphosphate pools, and viral burden. Early intervention allows for greater inhibition of viral replication before significant viral loads are established.

Q3: this compound has been shown to be effective in some patients but not others. What factors might contribute to this variability in response?

A4: Several factors can influence this compound's effectiveness. The timing of treatment initiation is crucial, with early intervention being more effective []. Additionally, higher doses may be needed in hospitalized patients with severe disease to overcome the adverse effects of delayed treatment []. Patient factors like vaccination status, age, and the presence of underlying medical conditions can also influence treatment response [, , , , , , ]. Finally, the specific SARS-CoV-2 variant involved may also impact treatment response [, , , ].

Q4: How is this compound metabolized in the body?

A5: this compound is rapidly hydrolyzed to its active metabolite, NHC, which is then further metabolized to uridine and cytidine. These metabolites then mix with the endogenous nucleotide pools. Renal and hepatic pathways are not major routes of elimination for NHC [].

Q5: What is the half-life of this compound's active metabolite, NHC?

A6: NHC has an effective half-life of 3.3 hours and a terminal half-life of 20.6 hours []. This short half-life, combined with minimal plasma accumulation following twice-daily dosing, supports the need for frequent dosing to maintain therapeutic levels.

Q6: What preclinical models have been used to study this compound's activity against SARS-CoV-2?

A7: Preclinical studies have utilized a variety of models to assess this compound's efficacy. In vitro studies have used Vero cell lines to demonstrate the drug's ability to inhibit SARS-CoV-2-induced cytotoxicity []. In vivo studies have primarily utilized Syrian hamsters infected with SARS-CoV-2, evaluating parameters like body weight, lung histopathology, viral RNA levels, and inflammation [, ].

Q7: Have clinical trials been conducted to investigate this compound's efficacy in treating COVID-19?

A8: Yes, several clinical trials have been conducted. The MOVe-OUT trial, a Phase III study in non-hospitalized adults with mild-to-moderate COVID-19, demonstrated that 5 days of treatment with 800 mg of this compound twice daily significantly reduced the incidence of hospitalization or death compared with placebo []. Other clinical trials, such as AGILE CST-2, have investigated this compound's efficacy in both vaccinated and unvaccinated individuals [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.